2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid
Overview
Description
2-Amino-3-(3-fluoro-5-(trifluoromethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H9F4NO3 and its molecular weight is 267.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a -cf3 group, like this one, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that the -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This suggests that the compound may interact with its targets through hydrogen bonding, potentially altering the targets’ function.
Biochemical Pathways
Given its potential role in inhibiting reverse transcriptase enzymes , it may affect pathways related to viral replication in cells.
Result of Action
Given its potential role in inhibiting reverse transcriptase enzymes , it may prevent the replication of certain viruses within host cells.
Properties
IUPAC Name |
2-amino-3-[3-fluoro-5-(trifluoromethoxy)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO3/c11-6-1-5(3-8(15)9(16)17)2-7(4-6)18-10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMLWQQVMAAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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